molecular formula C21H20O4 B11015249 4-(4-methoxyphenyl)-8,8-dimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one

4-(4-methoxyphenyl)-8,8-dimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one

Cat. No.: B11015249
M. Wt: 336.4 g/mol
InChI Key: QWHVNRXOKUBOJV-UHFFFAOYSA-N
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Description

4-(4-METHOXYPHENYL)-8,8-DIMETHYL-7,8-DIHYDRO-2{H},6{H}-PYRANO[3,2-{G}]CHROMEN-2-ONE is a complex organic compound belonging to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyranochromenone core fused with a methoxyphenyl group. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-METHOXYPHENYL)-8,8-DIMETHYL-7,8-DIHYDRO-2{H},6{H}-PYRANO[3,2-{G}]CHROMEN-2-ONE typically involves multicomponent reactions. One common method is the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the pyranochromenone moiety in acidic media .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-METHOXYPHENYL)-8,8-DIMETHYL-7,8-DIHYDRO-2{H},6{H}-PYRANO[3,2-{G}]CHROMEN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

4-(4-METHOXYPHENYL)-8,8-DIMETHYL-7,8-DIHYDRO-2{H},6{H}-PYRANO[3,2-{G}]CHROMEN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-METHOXYPHENYL)-8,8-DIMETHYL-7,8-DIHYDRO-2{H},6{H}-PYRANO[3,2-{G}]CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-METHOXYPHENYL)-8,8-DIMETHYL-7,8-DIHYDRO-2{H},6{H}-PYRANO[3,2-{G}]CHROMEN-2-ONE is unique due to its specific structural arrangement and the presence of both methoxyphenyl and pyranochromenone moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H20O4

Molecular Weight

336.4 g/mol

IUPAC Name

6-(4-methoxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one

InChI

InChI=1S/C21H20O4/c1-21(2)9-8-14-10-17-16(13-4-6-15(23-3)7-5-13)11-20(22)24-19(17)12-18(14)25-21/h4-7,10-12H,8-9H2,1-3H3

InChI Key

QWHVNRXOKUBOJV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=CC3=C(C=C2O1)OC(=O)C=C3C4=CC=C(C=C4)OC)C

Origin of Product

United States

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